molecular formula C15H13F2N7O2S2 B1668761 Cdk1/2 Inhibitor III CAS No. 443798-55-8

Cdk1/2 Inhibitor III

Cat. No. B1668761
CAS RN: 443798-55-8
M. Wt: 425.4 g/mol
InChI Key: ARIOBGGRZJITQX-UHFFFAOYSA-N
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Description

“Cdk1/2 Inhibitor III” is a small molecule inhibitor that controls the biological activity of Cdk1/2 . It is primarily used for Phosphorylation & Dephosphorylation applications .


Molecular Structure Analysis

The molecular structure of “Cdk1/2 Inhibitor III” is represented by the empirical formula C15H13F2N7O2S2 . The exact mass is 425.05 and the molecular weight is 425.44 .


Physical And Chemical Properties Analysis

“Cdk1/2 Inhibitor III” is a solid substance . It is soluble in DMSO, THF, and acetone . The compound has a molecular weight of 425.44 .

Scientific Research Applications

Cancer Treatment

“Cdk1/2 Inhibitor III” plays a crucial role in the control of cell cycle and proliferation . These kinases are frequently deregulated in various cancers . Therefore, “Cdk1/2 Inhibitor III” has been rigorously pursued for therapeutic uses in cancer treatment .

Neurodegenerative Disorders

Recent studies have revealed that small molecule drugs like “Cdk1/2 Inhibitor III” have become very attractive for the treatment of neurodegenerative disorders .

Viral Infections

“Cdk1/2 Inhibitor III” has potential applications in the treatment of viral infections. This is because these kinases are frequently deregulated in various viral infections .

Proliferative Disorders

“Cdk1/2 Inhibitor III” could be used in the treatment of some proliferative disorders. This is due to its ability to control cell cycle and proliferation .

Inhibition of Tumor Growth

A new CDK4/ARK5 inhibitor, also known as 7x, was shown to lead to a dose-dependent inhibition of tumor growth and reduction in tumor weight over a 21-day period in a nude mice breast cancer model .

Targeting Cancer Stem Cells (CSCs)

CDK1 inhibition induces G2/M cell cycle arrest, stimulates apoptosis, and specifically targets CSCs, making it a promising treatment for pancreatic ductal adenocarcinoma (PDAC) .

Regulation of Cell Division

“Cdk1/2 Inhibitor III” plays a major role in guiding cells via the cell cycle and ensuring the accurate execution of cell division .

Phosphorylation & Dephosphorylation Applications

“Cdk1/2 Inhibitor III” controls the biological activity of Cdk1/2 and is primarily used for Phosphorylation & Dephosphorylation applications .

Future Directions

The development of CDK inhibitors, including “Cdk1/2 Inhibitor III”, is a potential target for drug development . The recent advances in structural information regarding CDK assemblies and inhibitor complexes can provide important insights for targeted CDK therapies .

properties

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416209
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk1/2 Inhibitor III

CAS RN

443798-47-8, 443798-55-8
Record name K-00546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-00546
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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